REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[Cl:12]C1C=C(C=CC=1C)C(Cl)=O.[CH2:23]([NH:25][CH2:26][CH3:27])[CH3:24].O>S(Cl)(Cl)=O.CN(C)C=O.O1CCCC1>[Cl:12][C:8]1[CH:9]=[C:10]([CH3:11])[CH:2]=[CH:3][C:4]=1[C:5]([N:25]([CH2:26][CH3:27])[CH2:23][CH3:24])=[O:7]
|
Name
|
|
Quantity
|
32.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1C
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The clear amber solution is evaporated in vacuo several times with anhydrous toluene
|
Type
|
CUSTOM
|
Details
|
to give a clear amber oily residue
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with a total of 300 mL ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 300 mL of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C(=O)N(CC)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |